molecular formula C16H16F2N4O3 B6578544 ethyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 697255-68-8

ethyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B6578544
CAS RN: 697255-68-8
M. Wt: 350.32 g/mol
InChI Key: QYTSVOFOAQAMDX-UHFFFAOYSA-N
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Description

The compound “ethyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a unique heterocyclic compound . It is part of the 1,2,4-triazole-containing scaffolds, which are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, like the compound , involves the use of 3-amino-1,2,4-triazole . The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

The molecular structure of this compound is complex and unique. It is part of the 1,2,4-triazolo[1,5-a]pyrimidine class of compounds . These compounds are known for their unique structure and properties and have uses in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and varied. The compound is part of the 1,2,4-triazolo[1,5-a]pyrimidine class of compounds, which are known to undergo a variety of chemical reactions . These reactions are often catalyzed by acids or bases, and can be accelerated by heat or light .

Mechanism of Action

Target of Action

The compound ethyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . These compounds are known to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . They are utilized in the treatment of various disorders such as cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in cellular processes. For instance, as a JAK1 and JAK2 inhibitor, it can interfere with the JAK-STAT signaling pathway, which plays a crucial role in the immune response and cell growth . The compound binds to the active site of these enzymes, inhibiting their activity and subsequently disrupting the signaling pathway .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting JAK1 and JAK2, it disrupts the JAK-STAT signaling pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and immune response. Therefore, its inhibition can lead to changes in these processes, potentially contributing to the compound’s therapeutic effects .

Result of Action

The result of the compound’s action at the molecular and cellular level is the inhibition of its targets, leading to disruption of the associated biochemical pathways . This can result in various effects, such as altered cell growth and immune response, depending on the specific targets and pathways involved . These changes at the cellular level can contribute to the compound’s therapeutic effects in treating various disorders .

properties

IUPAC Name

ethyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N4O3/c1-3-24-14(23)12-9(2)21-16-19-8-20-22(16)13(12)10-6-4-5-7-11(10)25-15(17)18/h4-8,13,15H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTSVOFOAQAMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=CC=C3OC(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate

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